Cas no 83-46-5 (beta-Sitosterol)

Beta-Sitosterol ist ein pflanzliches Phytosterin, das strukturell dem Cholesterin ähnelt. Es kommt natürlich in verschiedenen Pflanzenölen, Nüssen und Samen vor. Als weißes, kristallines Pulver ist es lipophil und schwer wasserlöslich. Beta-Sitosterol wird häufig in der Lebensmittel- und Pharmaindustrie eingesetzt, insbesondere aufgrund seiner Fähigkeit, die Cholesterinabsorption im Darm zu hemmen. Studien deuten auf potenzielle gesundheitsfördernde Eigenschaften hin, wie die Unterstützung der Herz-Kreislauf-Gesundheit und die Modulation des Immunsystems. Seine chemische Stabilität und gute Verträglichkeit machen es zu einem vielseitigen Wirkstoff in Nahrungsergänzungsmitteln und funktionellen Lebensmitteln.
beta-Sitosterol structure
beta-Sitosterol structure
Product Name:beta-Sitosterol
CAS-Nr.:83-46-5
MF:C29H50O
MW:414.706709384918
MDL:MFCD00003631
CID:34295
PubChem ID:24899468
Update Time:2025-07-30

beta-Sitosterol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • beta-Sitosterol
    • beta-sitosterol from soybean
    • beta-Sitosterol (1.03739)
    • stigmast-5-en-3-beta-ol
    • Sitosterol
    • B-SITOSTEROL
    • A-PHYTOSTEROL
    • CINCHOL
    • 22,23-DIHYDROSTIMASTEROL
    • 22,23-DIHYDROSTIGMASTEROL
    • 24-ALPHA-ETHYLCHOLESTEROL
    • 24BETA-ETHYLCHOLESTEROL
    • beta-Sitosterol (contains Campesterol)
    • 24-Ethylcholest-5-en-3ß-ol
    • Bata-Sitosterol
    • SITOSTEROL, B-(P) (AHP Verified) PrintBack
    • SITOSTEROL, B-(RG)
    • β-Sitosterol
    • α-Dihydrofucosterol
    • Synthetic
    • 24-Ethylcholest-5-en-3beta-ol
    • alpha-Dihydrofucosterol
    • 5-Stigmasten-3beta-ol
    • [ "" ]
    • stigmast-5-en-3β-ol
    • β-sitosterin
    • 植物甾醇
    • stigmast-5-en-3β-ol; β-sitosterin
    • Cupreol
    • Azuprostat
    • Triastonal
    • Quebrachol
    • Rhamnol
    • beta-Sitosterin
    • Nimbosterol
    • Harzol
    • Stigmast-5-en-3beta-ol
    • (3beta)-Stigmast-5-en-3-ol
    • Sito-Lande
    • (-)-beta-Sitosterol
    • 24alpha-Ethylcholesterol
    • .beta.-Sitosterol
    • Angelicin (steroid)
    • Sobatum
    • (24R)-Stigmast-5-en-3beta-ol
    • a-Dihydrofucosterol
    • (24R)-Ethylcholest-5-en-3beta-ol
    • .beta.-Sitosterin
    • Prostasal
    • NSC8096
    • Stigmast-5-en-3-ol, (3b)-
    • SITOSTEROL, BE
    • Pygeum Bark Africanum P.E
    • Phytosterol Granule
    • Dispersible Phytosterol
    • β-Sitosterol (purity>80%)
    • 22,23-Dihydrostigmasterol (purity>80%)
    • β-Sitosterol (purity>98%)
    • 22,23-Dihydrostigmasterol (purity>98%)
    • β-Sitosterol (purity>75%)
    • 22,23-Dihydrostigmasterol (purity>75%)
    • Beta-Sitosterol (purity>80%)
    • (3β)-Stigmast-5-en-3-ol (ACI)
    • Nimbosterol (6CI)
    • Stigmast-5-en-3β-ol (8CI)
    • (-)-β-Sitosterol
    • (24R)-Ethylcholest-5-en-3β-ol
    • (24R)-Stigmast-5-en-3β-ol
    • 24α-Ethylcholesterol
    • Angelicin
    • Betaprost
    • Inmunicin MAYMO
    • NSC 18173
    • NSC 49083
    • NSC 8096
    • Rhammol
    • SKF 14463
    • Stigmasterol, 22,23-dihydro-
    • α-Phytosterol
    • Δ5-Stigmasten-3β-ol
    • Pygoma Wood Extract
    • ConMedNP.2701
    • ?-Sitosterin
    • ConMedNP.2702
    • SO_UY_002.1
    • 19044-06-5
    • poriferast-5-en-3beta-ol
    • 83-47-6
    • 83-46-5
    • (3beta,24S)-stigmast-5-en-3-ol
    • 24-Ethylcholest-5-en-3 beta-ol
    • beta-Sitosterol; Sitosterin
    • β-Sitosterol
    • (24R)-ethylcholest-5-en-3-beta-ol
    • Stigmast-5-en-3-ol; (3β,24R)-form
    • Stigmast 5-ene 3?-ol
    • beta-sitosterl
    • 24?-Ethylcholesterol
    • gamma-Sitosterol
    • Clionasterol
    • 24beta-ethyl-5-cholesten-3beta-ol
    • 22,23-Dihydroporiferasterol
    • 24S-ethylcholest-5-en-3beta-ol
    • 80735-04-2
    • ?-Dihydrofucosterol
    • ?-Phytosterol
    • beta-dihydrofucosterol
    • 24-Ethylcholesterol
    • Nettle Extract
    • 14-((1S,4R)-4-ethyl-1,5-dimethylhexyl)(1S,5S,10S,11S,2R,14R,15R)-2,15-dimethyl tetracyclo[8.7.0.0<2,7>.0<11,15>]heptadec-7-en-5-ol
    • sitosterin
    • beta-Phytosterol
    • (24R)-Ethylcholest-5-en-3b-ol
    • DTXSID5022481
    • BIDD:PXR0121
    • SCHEMBL16105
    • Beta-sitosterol [WHO-DD]
    • Stigmast-5-en-3-ol, (3beta)-
    • NCGC00142598-03
    • Prestwick1_000985
    • 5-cholesten-24-ethyl-3-ol
    • (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • S0040
    • NCI60_041777
    • (3.BETA.)-STIGMAST-5-EN-3-OL
    • SPBio_002950
    • alpha-Dihydrofucosterol, 22,23-Dihydrostigmasterol
    • beta-Sitosterol, primary pharmaceutical reference standard
    • (3S,8S,9S,10R,13R,14S,17R)-17-[(1R,4R)-4-ethyl-1,5-dimethyl-hexyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Cupreol , Beta-Sitosterol ,
    • 17-(5-ethyl-6-methyl-heptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • DTXCID802481
    • .alpha.-Phytosterol
    • NCGC00095716-01
    • BSPBio_001049
    • BETA-SITOSTEROL (CONSTITUENT OF STINGING NETTLE) [DSC]
    • .BETA.-SITOSTEROL (CONSTITUENT OF PYGEUM) [DSC]
    • NSC-18173
    • Stigmasterol,23-dihydro-
    • .beta.Sitosterol
    • alpha-Phytosterol
    • (-)-b-Sitosterol
    • AC-24183
    • beta-Sitosterol, United States Pharmacopeia (USP) Reference Standard
    • CCRIS 5529
    • beta-Sitosterol, analytical standard
    • .beta.Sitosterin
    • alpha.Dihydrofucosterol
    • beta-Sitosterol, synthetic, >=95%
    • beta-SITOSTEROL (CONSTITUENT OF ECHINACEA ANGUSTIFOLIA ROOT, ECHINACEA PALLIDA ROOT, ECHINACEA PURPUREA ROOT AND ECHINACEA PURPUREA AERIAL PARTS)
    • Prestwick0_000985
    • 24-Ethylcholest-5-en-3.beta.-ol
    • Corn sterilized quantitative extract (beta sitosterol)
    • CAS-83-46-5
    • SITOSTEROL [MART.]
    • 76772-70-8
    • BETA-SITOSTEROL (CONSTITUENT OF STINGING NETTLE)
    • AI3-26020
    • HMS1571E11
    • AB00513984
    • DB14038
    • D08518
    • NSC18173
    • beta-Sitosterol, from soybean, >=96%
    • Q-200712
    • Beta-sistosterol
    • Beta-Sitosterol-2
    • D5-Stigmasten-3b-ol
    • 24.BETA.-ETHYL-.DELTA.(SUP 5)-CHOLESTEN-3.BETA.-OL
    • beta -Sitosterol
    • (24R)-Stigmast-5-en-3b-ol
    • beta-Sitosterol, analytical standard, from soybean, >=40%
    • Q63409374
    • SR-05000002307
    • Prestwick3_000985
    • beta-Sitosterol, >=70%
    • HMS2098E11
    • AT37227
    • Stigmast-5-en-3b-ol
    • delta(SUP 5)-STIGMASTEN-3beta-OL
    • SITOSTEROL, BETA-
    • delta5-Stigmasten-3-beta-ol
    • BRD-K79402892-001-06-7
    • NS00078818
    • Tox21_111514
    • NCGC00142598-08
    • LMST01040129
    • CCG-208334
    • UNII-S347WMO6M4
    • A-Sitosterol , Azuprostat , SKF 14463 , 22,23-Dihydrostigmasterol , Betaprost
    • NSC821067
    • -Sitosterol (purity>98%);22,23-Dihydrostigmasterol (purity>98%)
    • NSC-821067
    • Beta-Sitosterol (purity>98%)
    • 3 beta-stigmast-5-en-3-ol
    • 1ST40101
    • SR-05000002307-3
    • Sitosterol, .beta.
    • Harzol (TN)
    • b-Sitosterol (Synthetic)
    • Delta5-Stigmasten-3b-ol
    • NSC49083
    • 24beta-ETHYL-delta(SUP 5)-CHOLESTEN-3beta-OL
    • NSC-8096
    • BPBio1_001155
    • BIDD:ER0636
    • (3-beta)-Stigmast-5-en-3-ol
    • CHEBI:176889
    • (3S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • CHEBI:27693
    • S347WMO6M4
    • beta-SITOSTEROL (CONSTITUENT OF PYGEUM)
    • EINECS 201-480-6
    • SMP1_000274
    • SITOSTEROL (MART.)
    • 24.alpha.-Ethylcholesterol
    • 22,23-dihydro-Stigmasterol
    • Prestwick2_000985
    • AKOS005267194
    • .DELTA.(SUP 5)-STIGMASTEN-3.BETA.-OL
    • ss--Sitosterol
    • .alpha.-Dihydrofucosterol
    • Sitosterol beta
    • SITOSTEROL, BETA
    • beta-Sitosterol, certified reference material, 100 mug/mL in chloroform
    • SR-05000002307-2
    • BETA SITOSTEROL [VANDF]
    • BETA-SITOSTEROL, 40% (HPLC)
    • BETA-SITOSTEROL (USP-RS)
    • ACon1_000287
    • I2-sitosterol
    • BETA-SITOSTEROL [USP-RS]
    • MFCD00003631
    • 24a-Ethylcholesterol
    • BETA-SITOSTEROL, inverted exclamation markY 98% (HPLC)
    • MEGxp0_001710
    • BETA-SITOSTEROL (CONSTITUENT OF SAW PALMETTO)
    • BDBM50218197
    • s2273
    • .BETA.-SITOSTEROL [MI]
    • beta Sitosterol
    • CHEMBL221542
    • BETA-SITOSTEROL (CONSTITUENT OF SAW PALMETTO) [DSC]
    • NSC-49083
    • C01753
    • b-Sitosterin
    • Stigmast-5-en-3.beta.-ol
    • A840577
    • Stigmast-5-en-3-ol, (3.beta.)-
    • Beta-sitosterol, European Pharmacopoeia (EP) Reference Standard
    • NCGC00142598-02
    • (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • MDL: MFCD00003631
    • Inchi: 1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
    • InChI-Schlüssel: KZJWDPNRJALLNS-VJSFXXLFSA-N
    • Lächelt: C[C@@]12[C@@H]([C@H](C)CC[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O
    • BRN: 1916165

Berechnete Eigenschaften

  • Genaue Masse: 414.38600
  • Monoisotopenmasse: 414.386166
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 6
  • Formale Abgabe: 0
  • Komplexität: 634
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Functional 3D Acceptor Count: 1
  • Functional 3D Ring Count: 4
  • isomere RMSD: 1
  • CID Konformationsisomerenzahl: 9
  • Topologische Polaroberfläche: 20.2
  • Molekulargewicht: 414.7
  • XLogP3: 9.3
  • Funktionelle 3D Spenderzahl: 1
  • Funktionelle 3D hydrophobe Zählung: 4
  • Anzahl drehbarer Bindungen: 8
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 20.2

Experimentelle Eigenschaften

  • Farbe/Form: Weißer kristalliner Feststoff
  • Dichte: 0.9540 (rough estimate)
  • Schmelzpunkt: 136-140 °C (lit.)
  • Siedepunkt: 473.52°C (rough estimate)
  • Flammpunkt: 226.3°C
  • Brechungsindex: 1.5000 (estimate)
  • Löslichkeit: chloroform: 20 mg/mL, clear, colorless
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 20.23000
  • LogP: 8.02480
  • Merck: 8556
  • Spezifische Rotation: -28 º (c=2, CHCl3)
  • Löslichkeit: Unlöslich im Wasser, wenig löslich in Aceton und Ethanol bei Raumtemperatur, löslich in Benzol, Chloroform, Ethylacetat, Kohlenstoffdisulfid, Erdölether, Essigsäure, etc.

beta-Sitosterol Sicherheitsinformationen

beta-Sitosterol Zolldaten

  • HS-CODE:Zollcode: 29061990

beta-Sitosterol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S111183-100mg
beta-Sitosterol
83-46-5 ,>95%
100mg
¥1329.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S111183-20mg
beta-Sitosterol
83-46-5 ,>95%
20mg
¥408.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0040-25G
β-Sitosterol (contains Campesterol)
83-46-5 >40.0%(GC)
25g
¥190.00 2024-04-15
S e l l e c k ZHONG GUO
S2273-10mg
β-Sitosterol
83-46-5 100.00%
10mg
¥582.43 2023-09-16
S e l l e c k ZHONG GUO
S2273-50mg
β-Sitosterol
83-46-5 100.00%
50mg
¥1722.22 2023-09-16
S e l l e c k ZHONG GUO
S2273-200mg
β-Sitosterol
83-46-5 100.00%
200mg
¥3850.76 2023-09-16
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BS7065-100g
beta-Sitosterol
83-46-5 ≥70%
100g
¥750元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BS7065-25g
beta-Sitosterol
83-46-5 ≥70%
25g
¥260元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BS7145-100mg
beta-Sitosterol
83-46-5 ≥95%
100mg
¥700元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BS7145-25mg
beta-Sitosterol
83-46-5 ≥95%
25mg
¥220元 2023-09-15

beta-Sitosterol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ;  15 h, rt
Referenz
Practical and facile route to a functional intermediate from stigmasterol for the synthesis of 1α-hydroxyvitamin D5 and related compounds
Takahashi, Michiyasu; et al, Heterocycles, 2016, 93(1), 101-113

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  12 h, rt
Referenz
A concise synthesis of β-sitosterol and other phytosterols
Hang, Jiliang; et al, Steroids, 2010, 75(12), 879-883

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 h, reflux
Referenz
β-sitosterol-3-O-β-D-xylopyranosyl (1→4)-O-β-D-glucopyranoside from the seeds of Zanthoxylum hamiltonianum Wall
Rajpoot, Sandhya, International Journal of Chemical Sciences, 2013, 11(2), 1131-1136

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referenz
Constituents of the roots of Boerhaavia diffusa L. I. Examination of sterols and structures of new rotenoids, boeravinones A and B
Kadota, Shigetoshi; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(12), 3214-20

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Isolation and structure of isopropyl-α-D-glucoside from the coral Sclerophytum capitalis
Sharma, Perveen; et al, Journal of Natural Products, 1989, 52(2), 395-7

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Phytochemical study of privet (Ligustrum vulgare L.)
Diak, J., Herba Polonica, 1988, 34(3), 103-8

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  2 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ;  15 h, rt
Referenz
Practical and facile route to a functional intermediate from stigmasterol for the synthesis of 1α-hydroxyvitamin D5 and related compounds
Takahashi, Michiyasu; et al, Heterocycles, 2016, 93(1), 101-113

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Referenz
Phytosterol and γ-Oryzanol Conjugates: Synthesis and Evaluation of their Antioxidant, Antiproliferative, and Anticholesterol Activities
Lesma, Giordano; et al, Journal of Natural Products, 2018, 81(10), 2212-2221

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Methanol
Referenz
Montmorillonite clays catalysis. IX. A mild and efficient method for removal of tetrahydropyranyl ethers
Li, Tong-Shuang; et al, Synthetic Communications, 1999, 29(2), 181-188

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ethanol Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc ;  96 h, reflux
Referenz
A tetranuclear-zinc-cluster-catalyzed practical and versatile deprotection of acetates and benzoates
Iwasaki, Takanori; et al, Chemistry - A European Journal, 2010, 16(38), 11567-11571

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Potassium fluoride (KF), dihydrate Solvents: Acetonitrile ;  20 min, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
A mild and efficient desilylation of O-tert-butyldimethylsilyl ethers mediated by chlorotrimethylsilane and potassium fluoride dihydrate in acetonitrile
Peng, Yu; et al, Synlett, 2006, (8), 1165-1168

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  24 h, 200 psi, 23 °C
1.2 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C
Referenz
Identification and characterization of β-sitosterol target proteins
Lomenick, Brett; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(21), 4976-4979

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Ethanol ;  16 h, 50 psi, rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C
Referenz
Synthesis, isolation and characterization of β-sitosterol and β-sitosterol oxide derivatives
McCarthy, Florence O.; et al, Organic & Biomolecular Chemistry, 2005, 3(16), 3059-3065

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Synthesis of triaromatic steroid hydrocarbons methylated at position 2, 3, or 6: molecular fossils of yet unknown biological origin
Lechtfouse, Eric; et al, Tetrahedron, 1994, 50(6), 1731-44

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Configurations at C-24 of 24-alkylsterols from Clerodendrum infortunatum Linn
Thakur, Swapnadip; et al, Indian Journal of Chemistry, 1988, (1), 17-20

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Sterols of Salsola collina
Syrchina, A. I.; et al, Khimiya Prirodnykh Soedinenii, 1989, (5), 731-2

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C
Referenz
Identification and characterization of β-sitosterol target proteins
Lomenick, Brett; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(21), 4976-4979

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Aluminum iodide Solvents: Acetonitrile ,  Dichloromethane ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  12 h, rt
Referenz
A concise synthesis of β-sitosterol and other phytosterols
Hang, Jiliang; et al, Steroids, 2010, 75(12), 879-883

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: Methanol ;  3 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  24 h, 200 psi, 23 °C
2.2 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C
Referenz
Identification and characterization of β-sitosterol target proteins
Lomenick, Brett; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(21), 4976-4979

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Methanol ;  6 h, reflux
2.1 Catalysts: Palladium Solvents: Ethanol ;  16 h, 50 psi, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C
Referenz
Synthesis, isolation and characterization of β-sitosterol and β-sitosterol oxide derivatives
McCarthy, Florence O.; et al, Organic & Biomolecular Chemistry, 2005, 3(16), 3059-3065

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beta-Sitosterol Spektrogramm

1H NMR Bruker CDCl3
1H NMR
1H-13C NMR Bruker CDCl3
1H-13C NMR
GC-MS
GC-MS

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